
STAT5阻害剤
概要
説明
STAT5-IN-1は、転写因子STAT5の選択的阻害剤であり、特にSTAT5βサブタイプを標的としています。この化合物は、特にがん生物学と免疫学の分野で、科学研究において大きな可能性を示しています。 STAT5-IN-1は、細胞の増殖、分化、生存を含むさまざまな細胞プロセスにおいて重要な役割を果たすSTAT5の活性を阻害する能力で知られています .
科学的研究の応用
Acute Myeloid Leukemia (AML)
Research indicates that targeting STAT5 signaling can overcome resistance to existing therapies in acute myeloid leukemia. For instance, combining the STAT5 inhibitor pimozide with IDH inhibitors has shown enhanced differentiation responses in IDH-mutated AML cells. In patient-derived xenograft models, this combination therapy was more effective than either agent alone, suggesting a promising strategy for improving treatment outcomes in AML patients .
Chronic Myeloid Leukemia (CML)
In CML, pimozide has been demonstrated to induce apoptosis in both imatinib-sensitive and -resistant cells. Studies have shown that combining pimozide with kinase inhibitors significantly enhances therapeutic efficacy, providing a strong rationale for clinical trials focused on STAT5 inhibition in CML . Additionally, novel protein degraders like AK-2292 have been shown to effectively eliminate STAT5 from CML cell lines and induce tumor regression in mouse models .
Osteosarcoma
In osteosarcoma models, pimozide treatment has been associated with reduced cell proliferation and induced apoptosis by targeting both proliferating cells and cancer stem cells through the inhibition of the STAT5 signaling pathway. This effect was linked to decreased expression of key cell cycle regulators and cancer stem cell markers .
Atherosclerosis
Recent studies have highlighted the role of STAT5 in inflammatory processes associated with atherosclerosis. The use of a specific STAT5 inhibitor (STAT5-IN-1) significantly attenuated atherosclerosis in ApoE -/- mice by reducing inflammation and plaque formation. This suggests that targeting STAT5 could be a viable therapeutic strategy for managing atherosclerosis .
Mechanistic Insights
The mechanisms through which STAT5 inhibitors exert their effects are diverse:
- Inhibition of Dimerization : Many inhibitors work by blocking the dimerization process necessary for STAT5 activation. For example, topotecan hydrochloride has been identified as an effective inhibitor through molecular docking studies .
- Regulation of Gene Expression : Inhibition of STAT5 leads to downregulation of genes critical for cell survival and proliferation, such as MYC and BCL2 .
Summary Table of Applications
Disease/Condition | Inhibitor Type | Specific Inhibitor | Mechanism/Effect |
---|---|---|---|
Acute Myeloid Leukemia | Small Molecule | Pimozide | Overcomes resistance to IDH inhibitors |
Chronic Myeloid Leukemia | Small Molecule | Pimozide | Induces apoptosis; enhances efficacy with kinase inhibitors |
Osteosarcoma | Small Molecule | Pimozide | Suppresses proliferation; induces apoptosis |
Atherosclerosis | Small Molecule | STAT5-IN-1 | Reduces inflammation; attenuates plaque formation |
作用機序
STAT5-IN-1は、STAT5のSH2ドメインに結合することで作用し、STAT5の活性化とその後の二量体化を阻止します。この阻害は、STAT5の核移行とそのDNAへの結合能力を阻害し、最終的にSTAT5依存性遺伝子転写を阻害します。 この化合物は、他のSTATファミリーメンバーには最小限の影響しか及ぼさず、STAT5βサブタイプを特異的に標的としています .
類似の化合物との比較
類似の化合物
AC-4-130: STAT5のSH2ドメインを標的とする別のSTAT5阻害剤。
IST5-002: 前立腺がんに対して高い特異性を示す強力なSTAT5阻害剤.
S3I-201: 慢性骨髄性白血病の治療に使用されるSTAT5とSTAT3のデュアル阻害剤.
STAT5-IN-1の独自性
STAT5-IN-1は、STAT5βサブタイプに対して高い選択性を示すため、さまざまな生物学的プロセスにおけるこのサブタイプの特定の機能を研究するための貴重なツールとなっています。 他のSTATファミリーメンバーへのオフターゲット効果を最小限に抑えながらSTAT5活性を阻害する能力は、科学研究における有用性をさらに高めています .
生化学分析
Biochemical Properties
The STAT5 Inhibitor interacts with the SH2 domain of STAT5, disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . It shows reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .
Cellular Effects
The STAT5 Inhibitor has significant effects on various types of cells and cellular processes. It has been shown to substantially impair the proliferation and clonogenic growth of human acute myeloid leukemia (AML) cell lines and primary FLT3-ITD+AML patient cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The STAT5 Inhibitor exerts its effects at the molecular level by binding directly to STAT5 and disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . This disruption of STAT5 activity leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, the effects of the STAT5 Inhibitor can change in laboratory settings. For example, the inhibitor has been shown to disrupt STAT5 activation and dimerization, leading to changes in cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the STAT5 Inhibitor can vary with different dosages in animal models. For example, the inhibitor has been shown to significantly reduce leukemia burden in vivo and overcome chemoresistance of patient-derived ETP-ALL xenografts .
Metabolic Pathways
The STAT5 Inhibitor is involved in the JAK-STAT signaling pathway . It interacts with the SH2 domain of STAT5, disrupting its activation and consequently affecting metabolic flux or metabolite levels .
Transport and Distribution
The STAT5 Inhibitor is transported and distributed within cells and tissues by binding directly to STAT5 . This binding disrupts STAT5 activation and dimerization, affecting its localization or accumulation .
Subcellular Localization
The STAT5 Inhibitor localizes to the SH2 domain of STAT5 within the cell . This localization affects the activity or function of STAT5, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
STAT5-IN-1の合成は、市販されている出発物質から始まり、いくつかの段階を伴います。主要な段階には、一連の縮合反応と環化反応によるコア構造の形成が含まれます。 最終生成物は、核磁気共鳴(NMR)や高速液体クロマトグラフィー(HPLC)などの技術を用いて精製および特性評価した後、得られます .
工業生産方法
STAT5-IN-1の工業生産は、ラボ規模の合成と同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、自動反応器、連続フローシステム、および高度な精製技術の使用が含まれ、最終製品の高収率と高純度が保証されます .
化学反応の分析
反応の種類
STAT5-IN-1は、その構造中に反応性官能基が存在するため、主に置換反応を受けます。 特定の条件下では、酸化反応や還元反応にも参加できます .
一般的な試薬と条件
STAT5-IN-1を含む反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応は通常、制御された温度とpH条件下で行われ、目的の生成物の形成が保証されます .
生成される主要な生成物
STAT5-IN-1を含む反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応では酸化誘導体が生成される可能性があり、置換反応ではSTAT5-IN-1のさまざまな置換アナログが生成される可能性があります .
科学研究への応用
STAT5-IN-1は、科学研究において幅広い用途があります。
がん生物学: がん細胞の増殖と生存におけるSTAT5の役割を研究するために使用されます。 .
免疫学: STAT5-IN-1は、免疫細胞の機能と分化におけるSTAT5の役割を調べるために使用されます。 .
創薬: この化合物は、創薬におけるツールとして、新しい治療標的を特定し、STAT5活性の異常を伴う疾患に対する新しい治療法を開発するために使用されます
分子生物学: STAT5-IN-1は、STAT5媒介遺伝子転写とシグナル伝達の基礎となる分子機構を理解するための研究に用いられます
類似化合物との比較
Similar Compounds
AC-4-130: Another STAT5 inhibitor that targets the SH2 domain of STAT5.
IST5-002: A potent STAT5 inhibitor with high specificity for STAT5 in prostate cancer.
S3I-201: A dual inhibitor of STAT5 and STAT3, used in the treatment of chronic myeloid leukemia.
Uniqueness of STAT5-IN-1
STAT5-IN-1 is unique due to its high selectivity for the STAT5β subtype, which makes it a valuable tool for studying the specific functions of this subtype in various biological processes. Its ability to inhibit STAT5 activity with minimal off-target effects on other STAT family members further enhances its utility in scientific research .
生物活性
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical transcription factor involved in various cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in several diseases, particularly hematological malignancies and inflammatory conditions. This article explores the biological activity of STAT5 inhibitors, focusing on their mechanisms, effects in various disease models, and potential therapeutic applications.
Overview of STAT5 Function
STAT5 exists in two isoforms, STAT5A and STAT5B, both of which are activated by cytokines through the JAK-STAT signaling pathway. Once activated, STAT5 translocates to the nucleus where it regulates the expression of target genes involved in immune responses and cell survival. The role of STAT5 in promoting tumorigenesis and inflammation makes it an attractive target for therapeutic intervention.
STAT5 inhibitors function primarily by preventing the phosphorylation and subsequent activation of STAT5. This inhibition disrupts its ability to bind DNA and regulate gene expression. Various small molecules have been identified as STAT5 inhibitors, including:
- Pimozide : Originally an antipsychotic drug, pimozide has been shown to induce apoptosis in cancer cells by inhibiting STAT5 activity. It selectively reduces the expression of STAT5 target genes without affecting other transcription factors like NF-κB .
- AC-4–130 : This compound has demonstrated potent inhibitory effects on STAT5 signaling in acute myeloid leukemia (AML), leading to decreased cell survival and downregulation of key genes involved in cancer progression .
- STAT5-IN-1 : A specific inhibitor that has shown promise in reducing inflammation and atherosclerosis in animal models by downregulating pro-inflammatory cytokines .
Case Studies
-
Hematological Malignancies :
- In a study involving chronic myeloid leukemia (CML) cells, pimozide effectively reduced cell viability and induced apoptosis by inhibiting STAT5 signaling. This suggests its potential as a therapeutic agent for patients resistant to conventional therapies .
- Another study highlighted the use of AC-4–130 in AML, where it was found to downregulate genes essential for cell cycle progression and survival, indicating its effectiveness in targeting cancer stem cells .
- Atherosclerosis :
Data Tables
Clinical Implications
The development of STAT5 inhibitors is still in its early stages compared to other targeted therapies like JAK inhibitors. However, preliminary clinical trials indicate that these compounds are well-tolerated and may enhance treatment efficacy when combined with existing therapies for hematological cancers. For instance, combining IDH inhibitors with STAT5 inhibitors has shown improved differentiation responses in AML models .
特性
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVIKTBRCQWOGT-GIJQJNRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。